molecular formula C10H8ClNO2 B2922893 Ethyl 3-chloro-2-cyanobenzoate CAS No. 127510-92-3

Ethyl 3-chloro-2-cyanobenzoate

Cat. No. B2922893
M. Wt: 209.63
InChI Key: GUYFSTZUJMHPPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-chloro-2-cyanobenzoate involves the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . This reaction affords ethyl 2-cyanobenzoate .


Molecular Structure Analysis

The molecular formula of Ethyl 3-chloro-2-cyanobenzoate is C10H8ClNO2. The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles, have been used to design different heterocyclic moieties with different ring sizes . These chemical properties have been used to design different heterocyclic moieties with different ring sizes, such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives .


Physical And Chemical Properties Analysis

Ethyl 3-chloro-2-cyanobenzoate is a solid substance . It has a molecular weight of 175.18 . The melting point is between 63-67 °C (lit.) .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, uses carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II) for the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting the potential of using similar compounds in complex chemical synthesis processes (Honey, Pasceri, Lewis, & Moody, 2012).

Cyclopropanation Mechanisms

In the study of cyclopropanation of electron-deficient alkenes with ethyl diazoacetate, a detailed mechanistic investigation was conducted. This study, involving kinetic studies and experimental EPR spin-trapping experiments, reveals the complexity of reactions involving similar ethyl compounds and their potential applications in creating specific chemical structures (Chirila, Brands, & Bruin, 2018).

Environmental Impact of Parabens

Research on parabens, which are esters of para-hydroxybenzoic acid, provides insights into the environmental impact of similar compounds. Despite being used in various products, they are emerging contaminants, highlighting the importance of understanding the environmental behavior of related compounds like Ethyl 3-chloro-2-cyanobenzoate (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

The safety data sheet for Ethyl 3-chloro-2-cyanobenzoate indicates that it is harmful if swallowed . It is also harmful to aquatic life . In case of skin contact, it is advised to wash off with soap and plenty of water . If breathed in, the person should be moved into fresh air .

properties

IUPAC Name

ethyl 3-chloro-2-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYFSTZUJMHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2-cyanobenzoate

Synthesis routes and methods

Procedure details

Hydrochloric acid (4.57 mL, 150 mmol) was added to a suspension of the ethyl 2-amino-3-chlorobenzoate (1.5 g, 7.51 mmol) in water (40 mL) and the mixture was cooled to 0° C. [note: compound did not go into solution] To this cooled mixture was added sodium nitrite (0.518 g, 7.51 mmol) portionwise keeping the temperature below 5° C. After addition the reaction was stirred for 40 mins. A small amount of toluene (3 ml) was added to aid dissolution. The mixture was then basified to pH˜6 by the addition of Na2CO3. In a separate flask potassium cyanide (2.202 g, 33.8 mmol) was added portionwise to a biphasic solution of copper(II) sulfate (1.439 g, 9.02 mmol) in water (15 mL) and toluene (15 mL) at 0° C. [note: exothermic reaction] After addition the now brown mixture was heated to 60° C. To this was added the diazonium salt dropwise via a dropping funnel (mixture kept at 0° C. during addition). After addition the reaction was stirred at 70° C. for 1 hr. The reaction was cooled and EtOAc was added. The organic layer was collected, dried (Na2SO4) and the solvent evaporated to afford a crude dark brown oil. LCMS: 2 major peaks+1 minor peak present. (One major peak corresponds to the SM—no mass ion observed). The crude material was purified by chromatography, SP4, 100 g SNAP, 0 to 100% EtOAc/i-Hexane (fasted eluting first). The desired product was identified in 398 mg.
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.518 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.202 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
1.439 g
Type
catalyst
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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